Cas no 2228511-02-0 (3-(2-methoxyquinolin-3-yl)propanenitrile)

3-(2-Methoxyquinolin-3-yl)propanenitrile is a versatile quinoline derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a methoxy-substituted quinoline core and a nitrile-functionalized propyl side chain, makes it a valuable intermediate for constructing complex heterocyclic compounds. The nitrile group provides reactivity for further functionalization, while the methoxyquinoline moiety contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules. This compound exhibits stability under standard handling conditions and is compatible with a range of synthetic transformations, enabling its use in multi-step synthesis. Its well-defined structure and purity ensure reproducibility in research applications.
3-(2-methoxyquinolin-3-yl)propanenitrile structure
2228511-02-0 structure
商品名:3-(2-methoxyquinolin-3-yl)propanenitrile
CAS番号:2228511-02-0
MF:C13H12N2O
メガワット:212.247182846069
CID:6004145
PubChem ID:165683575

3-(2-methoxyquinolin-3-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(2-methoxyquinolin-3-yl)propanenitrile
    • EN300-1737688
    • 2228511-02-0
    • インチ: 1S/C13H12N2O/c1-16-13-11(6-4-8-14)9-10-5-2-3-7-12(10)15-13/h2-3,5,7,9H,4,6H2,1H3
    • InChIKey: QEHWKWRXKRQBAO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1=C(C=C2C=CC=CC2=N1)CCC#N

計算された属性

  • せいみつぶんしりょう: 212.094963011g/mol
  • どういたいしつりょう: 212.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

3-(2-methoxyquinolin-3-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1737688-1.0g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
1g
$986.0 2023-06-04
Enamine
EN300-1737688-0.05g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
0.05g
$827.0 2023-09-20
Enamine
EN300-1737688-2.5g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
2.5g
$1931.0 2023-09-20
Enamine
EN300-1737688-0.1g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
0.1g
$867.0 2023-09-20
Enamine
EN300-1737688-0.5g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
0.5g
$946.0 2023-09-20
Enamine
EN300-1737688-5.0g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
5g
$2858.0 2023-06-04
Enamine
EN300-1737688-10g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
10g
$4236.0 2023-09-20
Enamine
EN300-1737688-0.25g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
0.25g
$906.0 2023-09-20
Enamine
EN300-1737688-1g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
1g
$986.0 2023-09-20
Enamine
EN300-1737688-10.0g
3-(2-methoxyquinolin-3-yl)propanenitrile
2228511-02-0
10g
$4236.0 2023-06-04

3-(2-methoxyquinolin-3-yl)propanenitrile 関連文献

3-(2-methoxyquinolin-3-yl)propanenitrileに関する追加情報

Introduction to 3-(2-methoxyquinolin-3-yl)propanenitrile (CAS No: 2228511-02-0)

3-(2-methoxyquinolin-3-yl)propanenitrile, identified by the chemical abstracts service number 2228511-02-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core substituted with a methoxy group and connected to a propanenitrile moiety, has garnered attention due to its structural complexity and potential biological activities. The quinoline scaffold is well-documented for its role in various bioactive molecules, while the nitrile group introduces unique reactivity that can be exploited in drug design.

The synthesis of 3-(2-methoxyquinolin-3-yl)propanenitrile involves multi-step organic transformations, typically starting from readily available quinoline derivatives. The introduction of the methoxy group at the 2-position and the subsequent formation of the nitrile functionality at the 3-position require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic additions, have been employed to achieve these transformations efficiently.

In recent years, there has been growing interest in quinoline derivatives as scaffolds for developing novel therapeutic agents. The presence of the methoxy group in 3-(2-methoxyquinolin-3-yl)propanenitrile not only enhances its solubility but also modulates its electronic properties, making it a versatile building block for further functionalization. This compound has been explored in various preclinical studies for its potential applications in treating infectious diseases, cancer, and neurological disorders.

One of the most compelling aspects of 3-(2-methoxyquinolin-3-yl)propanenitrile is its ability to interact with biological targets through multiple mechanisms. The quinoline moiety is known to bind to DNA and RNA, influencing transcription and translation processes. Additionally, the nitrile group can undergo hydrolysis to form carboxylic acids, which can serve as pharmacophores in drug design. These properties make 3-(2-methoxyquinolin-3-yl)propanenitrile a promising candidate for developing small-molecule inhibitors or activators of key biological pathways.

Recent research has highlighted the compound's potential in combating drug-resistant pathogens. Studies have shown that derivatives of quinoline can disrupt bacterial cell wall synthesis and inhibit viral replication. The methoxy-substituted quinoline scaffold in 3-(2-methoxyquinolin-3-yl)propanenitrile may enhance its binding affinity to these targets, offering a new strategy against emerging infectious diseases. Furthermore, its structural flexibility allows for further modifications to optimize pharmacokinetic properties and reduce off-target effects.

The pharmacological profile of 3-(2-methoxyquinolin-3-yl)propanenitrile has been investigated through both computational modeling and experimental assays. Molecular docking studies have predicted its interaction with various protein targets, including enzymes and receptors involved in signal transduction. In vitro experiments have demonstrated its ability to modulate the activity of these targets, providing evidence for its potential therapeutic applications. These findings have laid the groundwork for further preclinical development and clinical trials.

The synthesis and characterization of 3-(2-methoxyquinolin-3-yl)propanenitrile (CAS No: 2228511-02-0) have been refined through continuous optimization of synthetic routes. Modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, have been utilized to confirm the structure and purity of the compound. These advancements have enabled researchers to better understand its reactivity and potential applications in drug development.

The future prospects of 3-(2-methoxyquinolin-3-yl)propanenitrile are promising, with ongoing research exploring its role in precision medicine and targeted therapy. Its unique structural features make it an attractive candidate for developing personalized treatments tailored to individual patient needs. As our understanding of biological pathways continues to expand, compounds like 3-(2-methoxyquinolin-3-yl)propanenitrile are expected to play a crucial role in next-generation therapeutics.

In conclusion, 3-(2-methoxyquinolin-3-yl)propanenitrile represents a significant advancement in pharmaceutical chemistry, combining structural complexity with potential biological activity. Its synthesis, characterized by precise organic transformations, underscores the ingenuity of modern synthetic methodologies. The compound's dual functionality—provided by the quinoline core and nitrile group—makes it a versatile tool for drug discovery. With ongoing research uncovering new therapeutic applications, 3-(2-methoxyquinolin-3-yl)propanenitrile is poised to make substantial contributions to medicine and healthcare.

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